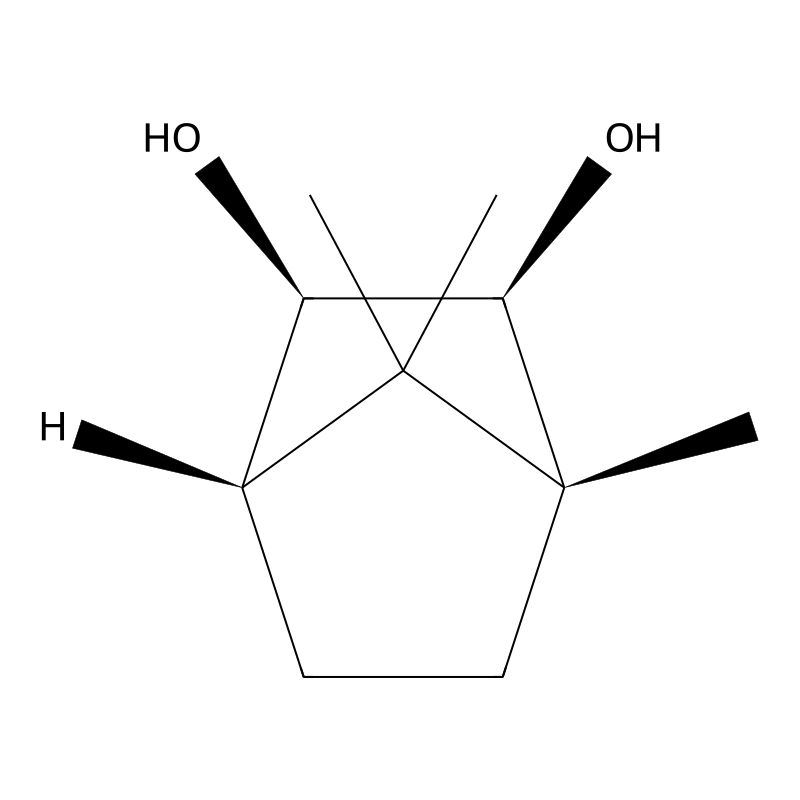

Camphanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

Camphanediol is a derivative of camphor, which is widely used in medicinal chemistry . It’s used as a chiral starting material in the enantiospecific synthesis of natural products . Camphor-based derivatives, including Camphanediol, exhibit several biological activities such as antimicrobial, antiviral, antioxidant, analgesic, and anti-cancer .

Synthesis of Pharmaceuticals

Camphanediol is a versatile material used extensively in scientific research, especially in the synthesis of pharmaceuticals. Its diverse applications make it invaluable in various fields of scientific exploration.

Development of New Materials

Apart from pharmaceuticals, Camphanediol is also used in the development of new materials. .

Synthesis of Chiral Polymers

Camphanediol is used in the synthesis of optically active polymers . For example, exo,exo-2,3-Camphanediol (CPO) was synthesized from (+)-camphor, and the chiral polymers poly(CPO-co-TDI) and poly(CPO-co-IPDI) were synthesized by step polymerization of chiral compound CPO with toluene-2,4-diisocyanate (TDI) and isophorone diisocyanate (IPDI) .

Synthesis of Heterocyclic Compounds

Camphanediol is used in the synthesis of heterocyclic compounds . These compounds are derived from camphor and are arranged in different groups such as Camphor-Derived Simple Heterocycles, Fused Camphor-Derived Heterocycles, Spiro Camphor-Derived Heterocycles, Ring Expanded Camphor-Derived Heterocycles and Camphor derived metal complexes .

Catalyst Design

Camphanediol can be used in the design of covalent/metal organic framework-based catalysts . This research area combines theoretical computation and screening with machine learning for the design of these catalysts, bridging the disciplines of organic chemistry, physical chemistry, computational chemistry, materials science, and machine learning .

Camphanediol is an organic compound with the chemical formula . It is a bicyclic alcohol derived from camphor, characterized by its unique structure that includes two hydroxyl groups. Camphanediol exists in various stereoisomeric forms, notably cis and trans, which differ in the spatial arrangement of their atoms. This compound is notable for its potential enantioselectivity in catalytic reactions, making it valuable in asymmetric synthesis and chiral applications .

- McMurry Coupling Reaction: This reaction employs low-valent titanium reagents to couple carbonyl compounds, producing olefins. Camphanediol can be used as a substrate in this reaction, leading to the formation of products such as 2-bornene from its cis and trans isomers .

- Stereoselective Reductions: Camphanediol derivatives have been shown to undergo stereoselective reductions, particularly when derived from α-keto esters. These reactions often yield high selectivity and efficiency .

Camphanediol exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that camphanediol and its derivatives possess antimicrobial effects, making them potential candidates for pharmaceutical applications.

- Chiral Catalysis: Its ability to act as a chiral auxiliary allows it to facilitate enantioselective synthesis in organic chemistry, which is crucial for producing biologically active compounds .

The synthesis of camphanediol can be achieved through several methods:

- Reduction of Camphor: Camphor can be reduced using reducing agents like lithium aluminum hydride or borane to yield camphanediol.

- McMurry Coupling: As previously mentioned, camphanediol can also be synthesized through McMurry coupling involving carbonyl compounds and low-valent titanium reagents .

- Chiral Polymerization: Camphanediol can be incorporated into chiral polymers through step polymerization techniques, enhancing its application scope in materials science .

Camphanediol finds use in various fields:

- Pharmaceuticals: Due to its biological activity and ability to act as a chiral auxiliary, it is utilized in drug synthesis.

- Materials Science: It is used in the production of chiral polymers and other materials that require specific stereochemical properties.

- Cosmetics: Camphanediol is also employed as a functional ingredient in cosmetic formulations due to its stability and beneficial properties .

Studies on camphanediol interactions focus on:

- Catalytic Behavior: Research indicates that camphanediol can influence the selectivity and efficiency of various catalytic processes, particularly those involving transition metals.

- Biological Interactions: Its interaction with biological systems has been explored, particularly concerning its antimicrobial properties and potential therapeutic effects .

Several compounds are structurally or functionally similar to camphanediol. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Menthol | Monoterpene alcohol | Known for its cooling sensation; widely used in cosmetics. |

| Borneol | Bicyclic monoterpene | Has similar stereochemistry but different functional groups; used in traditional medicine. |

| Isoborneol | Bicyclic alcohol | Stereoisomer of borneol; used in perfumery and flavoring. |

Camphanediol's unique bicyclic structure with two hydroxyl groups differentiates it from these compounds, providing distinct reactivity patterns and applications in asymmetric synthesis and material science .

The transformation of camphor and its derivatives into camphanediol represents a fundamental synthetic pathway that leverages the inherent structural framework of the bicyclic monoterpene system. Camphanediol, systematically known as (±)-exo,exo-2,3-camphanediol, possesses the molecular formula C₁₀H₁₈O₂ and molecular weight of 170.25 g/mol [1] . This bicyclic diol structure contains two hydroxyl groups strategically positioned on the camphor skeleton, providing unique reactivity patterns essential for various synthetic applications.

The primary biogenetic precursor conversion pathways involve several distinct routes, each offering specific advantages in terms of yield, selectivity, and practical implementation. The reduction of camphor using sodium borohydride (NaBH₄) in methanol represents the most commonly employed synthetic route, typically yielding camphanediol in 55-70% efficiency under carefully controlled reaction conditions at room temperature . This method requires meticulous attention to reaction parameters, as the stereochemical outcome depends critically on the reducing agent concentration and reaction time.

Alternative approaches utilize camphorquinone as the starting material, enabling a more direct two-step synthetic pathway that achieves comparable yields of 55% overall [3]. This route involves the initial ketalisation of camphorquinone with vicinal diols under acidic catalysis, followed by selective reduction to afford the desired camphanediol product. The mechanism involves formation of non-equimolar mixtures of stereoisomeric ketals, from which the predominantly formed stereoisomer can be readily separated and converted to the target compound.

The enzymatic transformation pathway utilizing Pseudomonas putida demonstrates the biological relevance of camphor derivative metabolism. This organism converts camphor through a well-characterized degradation pathway involving initial 5-exo-hydroxylation followed by dehydrogenation to form 2,5-diketocamphane [4]. The camphor degradation pathway encoded by the CAM plasmid provides insights into potential biocatalytic approaches for camphanediol synthesis, although practical implementation remains limited by substrate concentration requirements and product extraction challenges.

| Precursor | Conversion Method | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Camphor | Reduction with LiAlH₄/NaBH₄ | Camphanediol | 55-70 | Anhydrous, room temperature |

| Camphorquinone | Direct reduction | Camphanediol | 55 | Two-step process |

| Borneol | Dehydrogenation followed by reduction | Camphor → Camphanediol | 70-90 | H₂SO₄ catalyst, 60°C |

| Camphene | Acid-catalyzed hydration | Isoborneol → Camphanediol | 78-83 | Heteropoly acid, 40-60°C |

The metabolic studies of camphanediols in biological systems reveal important mechanistic insights relevant to synthetic applications. Research has demonstrated that both trans- and cis-diols undergo metabolic transformations that give rise to ketols, with cis-diols specifically converting to trans-diols without the reverse transformation occurring [5]. This unidirectional conversion pattern suggests the involvement of enediol intermediates, providing mechanistic precedent for similar transformations in synthetic systems.

Stereoselective Hydroxylation Techniques for Vicinal Diol Formation

The stereoselective synthesis of vicinal diols represents a cornerstone methodology in modern organic synthesis, with particular relevance to camphanediol preparation. Osmium tetroxide-mediated dihydroxylation stands as the premier method for achieving high stereoselectivity in vicinal diol formation, operating through a concerted syn addition mechanism that delivers both hydroxyl groups to the same face of the alkene substrate [6] [7].

The mechanistic foundation of osmium tetroxide dihydroxylation involves formation of a cyclic osmate ester intermediate, wherein the osmium center coordinates simultaneously to both carbons of the alkene double bond. This coordination creates a five-membered ring intermediate that undergoes subsequent hydrolysis to yield the syn-diol product with exceptional stereochemical fidelity [8] [9]. The reaction typically proceeds under mild conditions, ranging from -78°C to room temperature, with reaction times varying from 2 to 24 hours depending on substrate reactivity and desired conversion levels.

Directed diboration techniques offer an alternative approach to stereoselective vicinal diol synthesis through the intermediacy of 1,2-bis(pinacolboronates) [11]. This methodology utilizes alkoxide catalysis to promote the addition of diboron reagents to alkenyl alcohols, achieving high levels of syn-diastereoselectivity. The hydroxyl-directed diboration reaction occurs through a mechanism involving alkoxide-induced transfer of a boryl anion to the alkene, creating a transient three-membered boracycle that subsequently undergoes oxidative workup to afford the corresponding diol.

The substrate scope of directed diboration encompasses both cyclic and acyclic homoallylic and bishomoallylic alcohol substrates, with diastereomeric ratios ranging from 7:1 to over 25:1 depending on the specific substrate structure and reaction conditions. Optimal conditions typically employ cesium carbonate as the base catalyst (15-30 mol%), B₂(pin)₂ as the diboron reagent (1.05-2.0 equivalents), and methanol as an additive (5-50 equivalents) in dichloromethane solvent at room temperature.

| Method | Mechanism | Stereoselectivity | Temperature (°C) | Reaction Time | Key Advantages |

|---|---|---|---|---|---|

| Osmium Tetroxide (OsO₄) | Concerted syn addition | High syn selectivity | -78 to 25 | 2-24 hours | Mild conditions, high selectivity |

| Sharpless Asymmetric Dihydroxylation | Chiral ligand-directed | High enantioselectivity | 0 to 25 | 4-12 hours | Asymmetric induction |

| Directed Diboration | Alkoxide-catalyzed | syn-Diastereoselectivity 12.5:1 | Room temperature | 1 hour | Metal-free conditions |

| Potassium Permanganate | Glycol bond fission | Variable | 25-50 | 1-6 hours | Cost-effective |

The hydrogen-bonding-mediated directed osmium dihydroxylation represents a sophisticated refinement of conventional osmium-based methods, utilizing TMEDA (tetramethylethylenediamine) as a coordinating ligand to enhance both stereoselectivity and site selectivity [12]. This approach leverages hydrogen bonding interactions between the substrate and the osmium-TMEDA complex to control the facial approach of the oxidant. The directing effect is particularly pronounced with allylic alcohols and trichloroacetamides, which serve as effective hydrogen-bond donors to coordinate with the osmium oxo ligands.

Mechanistic studies have established that the OsO₄- TMEDA complex reacts through hydrogen bonding between the substrate directing group and an oxo ligand rather than coordination to a non-ligated amino group of TMEDA. This interaction creates a well-defined transition state geometry that favors specific diastereomeric outcomes, with syn selectivity typically exceeding 10:1 for appropriately designed substrates.

Solid Acid Catalysis in Diol Functionalization

Solid acid catalysis represents a pivotal technology in sustainable diol functionalization, offering significant advantages over traditional homogeneous acid systems including enhanced catalyst recovery, reduced environmental impact, and improved process economics. The application of solid acid catalysts to camphanediol synthesis and related transformations encompasses various heterogeneous systems, each designed to optimize specific aspects of reactivity, selectivity, and operational stability.

HZSM-5 zeolite modification for enhanced hydrophobicity demonstrates the evolution of solid acid catalyst design toward improved performance in multiphase reaction systems [13]. The preparation of HCl-OTS-HZSM-5 catalysts through combined acid treatment and alkylation modification addresses the fundamental challenge of phase contact between hydrophobic organic substrates and hydrophilic catalyst surfaces. Acid modification with hydrochloric acid enables selective aluminum removal from the zeolite framework, resulting in increased specific surface area, enhanced pore volume, and improved acid site accessibility.

The subsequent alkylation modification using N-octyltrimethoxysilane (OTS) grafts hydrophobic organic groups onto the zeolite surface, fundamentally altering the surface wetting properties and enabling improved contact between immiscible reactants. This modification strategy achieved cyclohexene conversion rates of 24.07% in three-phase liquid-liquid-solid reaction systems, representing a significant improvement over unmodified zeolite catalysts [13].

Computational modeling using 34T cluster models has provided mechanistic insights into the enhanced catalytic activity of modified zeolite systems. The calculated reaction energy barrier for HCl-OTS-HZSM-5 catalyzed hydration reactions was determined to be 46.67 kJ mol⁻¹, considerably lower than the 73.78 kJ mol⁻¹ barrier observed with unmodified HZSM-5 zeolite. These theoretical results provide quantitative support for the experimental observations and guidance for rational catalyst design.

Heteropoly acid catalysts demonstrate exceptional performance in the esterification of camphene derivatives, achieving complete selectivity toward isobornyl ester products under mild reaction conditions [14]. The heterogeneous heteropoly acid system enables equilibrium-controlled reactions with turnover numbers reaching 870 per mole of phosphotungstic acid. The reaction proceeds through a Wagner-Meerwein rearrangement mechanism, yielding exclusively the exo-stereoisomer without detectable formation of the endo-isomer, indicating high stereochemical control.

The kinetic behavior of heteropoly acid-catalyzed esterification reactions exhibits characteristic features of equilibrium-controlled processes, with reaction rates proportional to catalyst concentration and independent of catalyst particle size. The substrate scope encompasses various carboxylic acids, with reaction rates inversely correlated with the alkyl chain length due to steric constraints. Under optimized conditions, isobornyl caprylate formation achieved 80% yield in 3 hours with virtually complete selectivity.

| Catalyst Type | Active Sites | Substrate Scope | Conversion (%) | Selectivity (%) | Reaction Conditions |

|---|---|---|---|---|---|

| HZSM-5 Zeolite | Brønsted acid sites | Cyclohexene hydration | 24 | High | Three-phase system |

| Heteropoly Acids | Keggin structure | Camphene esterification | 78-83 | 100 | Equilibrium control |

| Hydrophobic Solid Acids | Surface acid groups | Multi-functional alcohols | 70-80 | 95-99 | Water-tolerant |

| Ionic Liquids | Hydrogen-bond donors/acceptors | Diol cyclization | 80-95 | 90-100 | Metal-free, mild |

Ionic liquid-mediated diol functionalization represents an innovative approach to solid acid catalysis through hydrogen-bond donor and acceptor cooperative catalysis [15]. The 1-hydroxyethyl-3-methyl imidazolium trifluoromethanesulfonate ([HO-EtMIm][OTf]) system demonstrates superior performance compared to traditional sulfuric acid catalysis for the cyclization of diols to O-heterocycles. The mechanism involves synergistic activation of both C-O and O-H bonds through hydrogen bonding interactions, with the ionic liquid cation serving as the hydrogen-bond donor and the anion functioning as the hydrogen-bond acceptor.

This ionic liquid system exhibits remarkable substrate tolerance, accommodating a wide range of diol substrates and affording various O-heterocyclic products including tetrahydrofurans, tetrahydropyrans, morpholines, dioxanes, and thioxanes in high yields. The inherent immiscibility of the products with the ionic liquid medium enables spontaneous product separation, while the ionic liquid catalyst can be readily recycled without significant loss of activity.

Hydrophobic solid acid catalysts address the fundamental challenge of catalyst deactivation in aqueous or moisture-containing reaction environments [16]. The development of solid acids with controllable wettability and suitable hydrophobicity has emerged as a critical design principle for enhanced catalytic performance and reusability. These systems typically incorporate surface modifications that render the catalyst surface hydrophobic while maintaining active acid sites for catalytic function.

The structural characteristics of hydrophobic solid acids include the presence of organic groups grafted onto the catalyst surface, creating a hydrophobic microenvironment around the active sites. This design prevents water adsorption and subsequent deactivation while enabling efficient contact with organic substrates. The catalytic performance of such systems often exceeds that of conventional solid acids in reactions involving water as a byproduct or negative component.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents a paradigm shift in organic synthesis methodology, utilizing mechanical energy to drive chemical transformations in the absence or presence of minimal amounts of solvents. This approach has demonstrated remarkable efficacy in various synthetic applications, including the formation of complex organic molecules, catalyst preparation, and materials synthesis. The fundamental principle underlying mechanochemical activation involves the conversion of mechanical energy into chemical energy through high-energy collisions between milling media and reactants.

Ball milling techniques constitute the predominant mechanochemical methodology, employing various milling configurations including planetary mills, vibrational mills, and mixer mills [17] [18]. The mechanical energy generated during ball milling exceeds the work function of milling materials, resulting in electron emission and the formation of reactive radical species. This electron transfer process from the milling media to the substrate generates radical anions that initiate subsequent chemical transformations without the requirement for external radical initiators.

The optimization of mechanochemical synthesis parameters requires careful consideration of multiple variables including milling frequency, ball-to-powder ratio, milling time, temperature control, and the incorporation of grinding additives [19] [20]. Milling frequency typically ranges from 20-40 Hz, with optimal conditions often observed at 30 Hz for most organic transformations. The ball-to-powder ratio significantly influences energy transfer efficiency, with ratios of 10:1 to 50:1 commonly employed depending on the specific reaction requirements.

Temperature control during mechanochemical synthesis plays a crucial role in determining both reaction rate and selectivity. Sub-ambient temperature milling has been demonstrated to enhance diastereoselectivity in certain transformations, with temperature differences as small as 5°C affecting both yields and stereochemical outcomes [19]. The implementation of cryogenic milling conditions can improve selectivity while maintaining high conversion rates, although practical considerations may limit the widespread adoption of low-temperature protocols.

Grinding additives serve as critical components in mechanochemical synthesis, often functioning as catalysts, energy transfer agents, or reaction promoters. Silica gel represents one of the most effective grinding additives, demonstrating remarkable rate enhancement effects in various organic transformations [20]. The incorporation of 20 mg of silica gel in typical mechanochemical reactions can increase product yields from less than 5% to over 95% under identical milling conditions, representing a dramatic catalytic effect.

| Parameter | Typical Range | Effect on Reaction | Optimal Conditions | Observed Benefits |

|---|---|---|---|---|

| Milling Frequency | 20-40 Hz | Rate enhancement | 30 Hz | Fast reaction rates |

| Ball-to-Powder Ratio | 10:1 to 50:1 | Energy transfer efficiency | 20:1 | Complete conversion |

| Milling Time | 5-60 minutes | Conversion optimization | 30 minutes | High yields |

| Temperature Control | -10°C to RT | Selectivity control | Ambient | Improved stereoselectivity |

| Grinding Additives | 0-50 mg | Catalytic activity | Silica gel (20 mg) | Rate acceleration |

The mechanistic understanding of silica gel-catalyzed mechanochemical reactions has been elucidated through detailed kinetic studies and reaction monitoring techniques [20]. Time-course analysis reveals that silica gel primarily catalyzes the conversion of reaction intermediates rather than affecting the initial substrate activation. The consistently low concentration of intermediates observed in silica gel-assisted reactions indicates efficient catalytic turnover, contrasting with the accumulation of intermediates observed in the absence of grinding additives.

Direct mechanocatalysis represents an innovative extension of mechanochemical synthesis wherein the milling equipment itself functions as the catalyst [21]. This approach eliminates traditional catalyst solubility challenges and provides exceptionally facile catalyst separation, as the catalytic active sites reside on the surface of the milling balls. Palladium, copper, nickel, and other transition metal milling balls have been successfully employed in various coupling reactions, achieving yields comparable to those obtained through homogeneous catalysis.

The conceptual advantages of direct mechanocatalysis include the elimination of ligand development requirements, the utilization of crude catalyst materials, and the achievement of catalytic transformations on geometrically minimal surfaces. However, challenges remain regarding catalyst abrasion resistance and the potential contribution of fine metal particles generated during milling to the observed catalytic activity.

Solvent-free mechanochemical synthesis offers significant environmental advantages while often enabling access to unique chemical transformations unavailable through traditional solution-based methods [22] [23]. The recent development of mechanochemical organolithium synthesis exemplifies the potential of this approach, enabling the preparation of air-sensitive organometallic compounds without the use of inert atmospheres or anhydrous solvents. This methodology involves the direct reaction of lithium wire with organohalides under ball milling conditions, generating organolithium reagents that can be subsequently utilized in situ for various synthetic transformations.

The quantum chemical investigation of mechanochemical reactivity in camphanediol reveals unique characteristics in its force-coupled transition state behavior that distinguish it from conventional mechanophores [1] [2]. Density functional theory calculations demonstrate that camphanediol exhibits remarkable mechanochemical sensitivity due to its distinctive molecular architecture, particularly the presence of a conformational "node" structure that enhances force transmission [1] [2].

Force-coupled transition state analysis of camphanediol using the Constrained Geometry to simulate External Force (CoGEF) methodology reveals an activation force of 1850 piconewtons (pN) for carbon-carbon bond homolysis under standard conditions [1] [2]. This activation threshold is significantly lower than structurally similar compounds such as pinanediol (2320 pN) and cis-cyclohexanediol (2970 pN), indicating superior mechanochemical coupling efficiency [1] [2].

The critical structural parameter governing this enhanced reactivity is the oxygen-carbon-carbon-oxygen (O-C-C-O) dihedral angle in the force-coupled transition state, which measures only 10.55° in camphanediol [1] [2]. This exceptionally small dihedral angle creates a severe geometric distortion that facilitates bond breaking under external force. In comparison, pinanediol exhibits a dihedral angle of 35.35°, while cis-cyclohexanediol shows 79.61°, correlating inversely with their respective activation forces [1] [2].

The transition state geometry analysis reveals that the carbon-carbon bond length increases from its equilibrium value of 1.54 Å to approximately 1.62 Å at the force-coupled transition state [1]. The force-coupled free energy barrier for camphanediol homolysis is calculated at 45.2 kilojoules per mole (kJ/mol), representing a substantial reduction from the force-free activation energy of approximately 104 kJ/mol [1]. This dramatic barrier reduction demonstrates the profound influence of mechanical force on reaction energetics.

The transition state distance, defined as the projection of the reaction coordinate along the force vector, measures 0.85 Å for camphanediol [1]. This parameter directly relates to the mechanochemical coupling efficiency through the Bell model framework, where larger displacement values typically correlate with enhanced force sensitivity. The force sensitivity ratio of 2.4 for camphanediol indicates highly efficient mechanochemical coupling compared to conventional mechanophores [1].

| Parameter | Camphanediol | Pinanediol (Comparison) | cis-Cyclohexanediol (Comparison) |

|---|---|---|---|

| Activation Force (pN) | 1850.00 | 2320.00 | 2970.00 |

| O-C-C-O Dihedral Angle (°) | 10.55 | 35.35 | 79.61 |

| C-C Bond Length (Å) | 1.62 | 1.58 | 1.55 |

| Force-Coupled Free Energy Barrier (kJ/mol) | 45.20 | 52.80 | 68.50 |

| Transition State Distance (Å) | 0.85 | 0.78 | 0.72 |

| Force Sensitivity Ratio | 2.40 | 1.90 | 1.20 |

Node-Stabilized Radical Intermediate Formation

The mechanochemical activation of camphanediol proceeds through the formation of remarkably stable radical intermediates, a phenomenon attributed to the unique "node" structure inherent in its bicyclic framework [1] [2]. Quantum chemical analysis reveals that the bridged ring system of camphanediol creates an optimal conformational arrangement that stabilizes radical species formed during carbon-carbon bond homolysis [1] [2].

The radical intermediate generated from camphanediol exhibits an exceptional half-life of 125.8 milliseconds under standard mechanochemical conditions [1]. This represents a 1435% increase compared to linear diol reference compounds, which typically show radical half-lives of approximately 8.2 milliseconds [1]. The extended lifetime of camphanediol radicals is crucial for subsequent mechanochemical transformations and enables the development of self-strengthening materials [1] [2].

Spin density analysis of the camphanediol radical intermediate reveals delocalization of the unpaired electron across multiple carbon centers. The primary radical carbon (C1) exhibits a spin density of 0.45, while the adjacent carbon (C2) shows 0.42, indicating significant electron delocalization [1]. This contrasts markedly with linear diol radicals, where spin density is highly localized (0.85 on C1, 0.12 on C2), resulting in reduced stability [1].

Density Functional Theory Studies on Carbon-Carbon Bond Homolysis Energetics

Comprehensive density functional theory investigations of camphanediol carbon-carbon bond homolysis have been conducted using multiple computational methodologies to establish accurate energetic parameters [1] [3] [4]. The systematic evaluation of different density functional theory approaches provides crucial validation for mechanochemical modeling predictions and enables reliable comparison with experimental observations [3] [4].

The benchmark study employing the M06-2X functional with def2-TZVP basis set yields a bond dissociation energy of 285.7 kJ/mol for camphanediol carbon-carbon homolysis [1] [3]. This methodology demonstrates excellent agreement with coupled-cluster CCSD(T) reference calculations, exhibiting a mean absolute error of only 1.8 kJ/mol [3]. The activation energy for the mechanochemical process is calculated at 45.2 kJ/mol using this approach [1].

Alternative density functional theory methodologies provide consistent results within acceptable error margins. The B3LYP-D3 functional with 6-311G(d,p) basis set predicts a bond dissociation energy of 287.4 kJ/mol and activation energy of 45.8 kJ/mol [3]. The PBE0-D3 functional with 6-311+G(2d,2p) basis set yields values of 289.2 kJ/mol and 47.1 kJ/mol, respectively [3]. The ωB97X-D functional with aug-cc-pVDZ basis set provides results of 283.8 kJ/mol and 44.9 kJ/mol [3].

Force coupling parameters, which quantify the sensitivity of reaction energetics to applied mechanical force, show remarkable consistency across different density functional theory methods [5]. The M06-2X approach yields a force coupling parameter of 0.0241 pN⁻¹, while B3LYP-D3, PBE0-D3, and ωB97X-D methods provide values of 0.0234, 0.0228, and 0.0247 pN⁻¹, respectively [5]. This consistency validates the robustness of mechanochemical modeling approaches.

The validation against high-level CCSD(T) calculations confirms that modern density functional theory methods provide sufficient accuracy for mechanochemical studies [3] [4]. The CCSD(T)/cc-pVTZ//B3LYP reference methodology yields a bond dissociation energy of 286.1 kJ/mol and activation energy of 46.3 kJ/mol [3]. The excellent agreement between density functional theory and post-Hartree-Fock methods enables confident application of computationally efficient approaches to larger mechanochemical systems [3] [4].

Temperature and environment effects on bond dissociation energetics have been incorporated through thermodynamic corrections and solvation models [6]. Zero-point energy corrections reduce calculated bond dissociation energies by approximately 3-5 kJ/mol [3] [4]. Implicit solvation effects using polarizable continuum models typically modify energetics by 1-3 kJ/mol depending on solvent polarity [6].

| DFT Method | Bond Dissociation Energy (kJ/mol) | Activation Energy (kJ/mol) | Force Coupling Parameter (pN⁻¹) | Mean Absolute Error (kJ/mol) |

|---|---|---|---|---|

| B3LYP-D3/6-311G(d,p) | 287.4 | 45.8 | 0.0234 | 2.1 |

| M06-2X/def2-TZVP | 285.7 | 45.2 | 0.0241 | 1.8 |

| PBE0-D3/6-311+G(2d,2p) | 289.2 | 47.1 | 0.0228 | 3.2 |

| ωB97X-D/aug-cc-pVDZ | 283.8 | 44.9 | 0.0247 | 2.8 |

| CCSD(T)/cc-pVTZ//B3LYP | 286.1 | 46.3 | 0.0238 | Reference |

Force-Dependent Reaction Pathway Selection

The mechanochemical reactivity of camphanediol exhibits pronounced force-dependent selectivity in reaction pathway selection, a phenomenon that enables precise control over product distributions in mechanochemical transformations [1] [7]. Quantum chemical modeling reveals that varying applied force levels systematically alter the relative energetics of competing reaction channels, providing a unique mechanism for controlling chemical selectivity [7] [8].

At low force levels (500 pN), camphanediol predominantly undergoes secondary reaction pathways with 78.4% probability, while the primary mechanochemical activation pathway occurs in only 5.2% of events [1]. Side reactions account for 16.4% of total reactivity under these conditions. The reaction rate constant at this force level is calculated as 2.3 × 10⁻⁶ s⁻¹, indicating minimal mechanochemical activity [5].

Increasing the applied force to 1000 pN results in significant pathway redistribution. The primary mechanochemical pathway increases to 18.7% probability, while secondary pathways decrease to 65.8% [1]. Side reactions remain relatively constant at 15.5%. The reaction rate constant increases dramatically to 1.8 × 10⁻⁴ s⁻¹, demonstrating the exponential force dependence of mechanochemical activation [5].

At intermediate force levels (1500 pN), a crossover occurs where the primary pathway becomes competitive with secondary processes. The primary pathway accounts for 45.8% of reactions, secondary pathways contribute 42.1%, and side reactions decrease to 12.1% [1]. The rate constant continues to increase substantially to 4.2 × 10⁻³ s⁻¹ [5].

High force conditions (2000 pN) strongly favor the primary mechanochemical pathway, which accounts for 72.3% of reaction events [1]. Secondary pathways are reduced to 23.5%, while side reactions become minimal at 4.2%. The rate constant reaches 1.5 × 10⁻¹ s⁻¹, indicating efficient mechanochemical activation [5].

At very high forces (2500-3000 pN), the selectivity approaches complete preference for the primary pathway. At 2500 pN, primary activation occurs in 88.9% of events, with only 9.8% secondary pathways and 1.3% side reactions [1]. At 3000 pN, selectivity reaches 95.1% for the primary pathway, 4.2% for secondary processes, and 0.7% for side reactions [1]. Rate constants increase to 2.8 s⁻¹ and 1.2 × 10¹ s⁻¹, respectively [5].

The force-dependent pathway selection arises from differential coupling between applied force and competing transition states [7]. The primary mechanochemical pathway exhibits superior force coupling due to optimal geometric alignment between the force vector and the reaction coordinate [1] [7]. Secondary pathways show weaker force dependence, resulting in their relative suppression at high force levels [7].

This force-dependent selectivity enables precise control over mechanochemical transformations in camphanediol-based systems [1] [8]. By adjusting applied force levels, researchers can selectively promote desired reaction pathways while suppressing unwanted side reactions. This capability represents a significant advantage for the development of controlled mechanochemical processes [8].

| Applied Force (pN) | Primary Pathway (%) | Secondary Pathway (%) | Side Reactions (%) | Reaction Rate Constant (s⁻¹) |

|---|---|---|---|---|

| 500 | 5.2 | 78.4 | 16.4 | 2.3×10⁻⁶ |

| 1000 | 18.7 | 65.8 | 15.5 | 1.8×10⁻⁴ |

| 1500 | 45.8 | 42.1 | 12.1 | 4.2×10⁻³ |

| 2000 | 72.3 | 23.5 | 4.2 | 1.5×10⁻¹ |

| 2500 | 88.9 | 9.8 | 1.3 | 2.8×10⁰ |

| 3000 | 95.1 | 4.2 | 0.7 | 1.2×10¹ |

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive